
Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indazole derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: Its derivatives can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Indazole derivatives: Other indazole derivatives with similar structures and biological activities.
Carbamate derivatives: Compounds containing the carbamate functional group with comparable properties.
Uniqueness: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H16FN3O2 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl N-(7-fluoro-1-methylindazol-6-yl)carbamate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)16-9-6-5-8-7-15-17(4)11(8)10(9)14/h5-7H,1-4H3,(H,16,18) |
InChI Key |
MFCMVOKXLPYNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)C=NN2C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
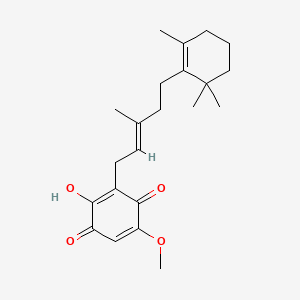
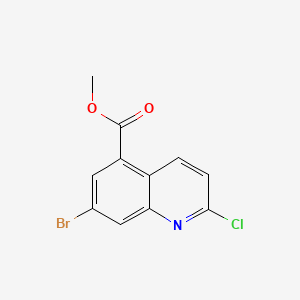
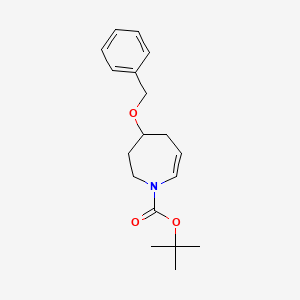

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
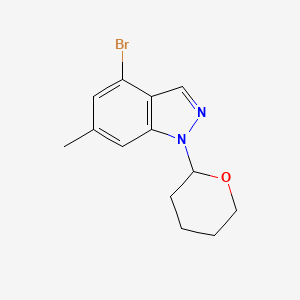
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
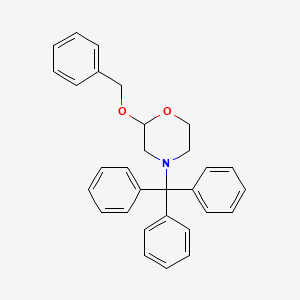
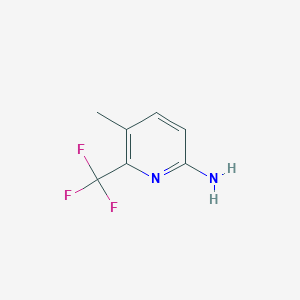

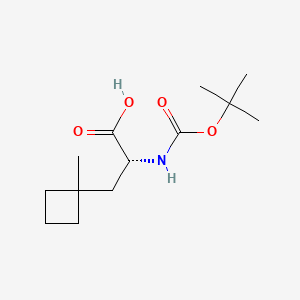
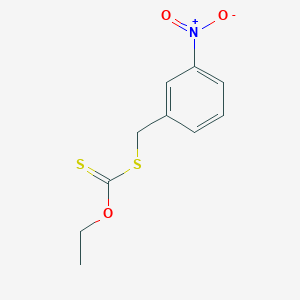
![6-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15362667.png)
